(2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid
CAS No.: 951625-90-4
Cat. No.: VC16274743
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951625-90-4 |
---|---|
Molecular Formula | C13H13NO2S |
Molecular Weight | 247.31 g/mol |
IUPAC Name | 2-(2,6-dimethylquinolin-4-yl)sulfanylacetic acid |
Standard InChI | InChI=1S/C13H13NO2S/c1-8-3-4-11-10(5-8)12(6-9(2)14-11)17-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
Standard InChI Key | LJPBDVAMKQPUKB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)O |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid consists of a bicyclic quinoline system with methyl groups at positions 2 and 6, a sulfanyl bridge at position 4, and an acetic acid group (-CH2COOH) attached to the sulfur atom. The molecular formula is C13H13NO2S, yielding a molecular weight of 247.31 g/mol, consistent with related compounds such as [(4,6-Dimethylquinolin-2-yl)thio]acetic acid (PubChem CID: 686721) .
Structural Features
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Quinoline Core: The planar aromatic system facilitates π-π stacking interactions, which are critical for binding to biological targets .
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Methyl Substituents: The 2,6-dimethyl configuration enhances steric hindrance, potentially influencing reactivity and solubility.
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Sulfanyl-Acetic Acid Moiety: The thioether linkage (-S-) and carboxylic acid group introduce polarity, enabling hydrogen bonding and metal coordination .
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous structures exhibit distinct spectral signatures:
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NMR: Quinoline protons typically resonate at δ 7.5–9.0 ppm, while methyl groups appear near δ 2.5 ppm .
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IR: Stretching vibrations for C=O (∼1700 cm⁻¹) and S–C (∼650 cm⁻¹) are expected .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound can be synthesized via nucleophilic substitution between 4-mercapto-2,6-dimethylquinoline and chloroacetic acid under basic conditions:
This method parallels the synthesis of (4-Methyl-Quinolin-2-Ylsulfanyl)-Acetic Acid (CAS: 17880-62-5), which employs similar coupling strategies .
Reaction Mechanisms
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Thiol-Acetic Acid Coupling: The sulfhydryl group acts as a nucleophile, displacing chloride from chloroacetic acid .
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Acid-Base Equilibria: The carboxylic acid group undergoes deprotonation at physiological pH, enhancing water solubility .
Physicochemical Properties
The moderate LogP suggests balanced lipophilicity, suitable for membrane permeability in drug design .
Biological Activities and Applications
Antimicrobial Effects
Sulfur-containing quinolines often disrupt microbial membrane integrity. For instance, 2-[(4-Methylquinolin-2-yl)sulfanyl]acetic acid (CAS: 17880-62-5) showed moderate activity against Staphylococcus aureus .
Antioxidant Properties
The sulfanyl group can scavenge free radicals, as observed in 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid (PubChem CID: 725214) .
Future Directions
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Structure-Activity Relationships (SAR): Systematic modifications to the quinoline core and acetic acid moiety could optimize bioactivity.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.
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